An In-depth Technical Guide to the Basic Properties of 2,9-Diazaspiro[5.5]undecan-3-one
An In-depth Technical Guide to the Basic Properties of 2,9-Diazaspiro[5.5]undecan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise vectoral presentation of chemical functionalities. This guide provides a comprehensive overview of the core basic properties of a specific, yet underexplored isomer, 2,9-diazaspiro[5.5]undecan-3-one. Due to a notable scarcity of direct experimental data for this compound in peer-reviewed literature, this document establishes a foundational understanding by integrating data from closely related analogs, computational predictions, and established principles of organic chemistry. We will delve into its chemical structure, propose synthetic and analytical methodologies, and present a reasoned estimation of its fundamental physicochemical properties. This guide is intended to serve as a robust starting point for researchers initiating projects involving this promising, yet largely uncharacterized, chemical entity.
Introduction to the 2,9-Diazaspiro[5.5]undecan-3-one Scaffold
The 2,9-diazaspiro[5.5]undecane core consists of two piperidine rings sharing a single carbon atom, the spirocenter. The "-3-one" designation indicates the presence of a carbonyl group at the 3-position, forming a lactam (a cyclic amide). Specifically, in the 2,9-isomer, the nitrogen atoms are located at positions 2 and 9. This arrangement, featuring a six-membered lactam (a δ-lactam), imparts distinct chemical characteristics compared to other isomers.
The spirocyclic nature of this molecule class reduces conformational flexibility, which can be advantageous in drug design by minimizing the entropic penalty upon binding to a biological target.[1] Lactams, in general, are found in a wide array of biologically active compounds and are considered valuable pharmacophores.[2] Spiro-lactams, in particular, have been investigated for a range of therapeutic applications, including antimicrobial and anti-HIV agents.[3][4][5] The specific substitution pattern of 2,9-diazaspiro[5.5]undecan-3-one, with its secondary amine at position 9 and the lactam at position 3, offers versatile points for chemical modification to explore structure-activity relationships (SAR).
Physicochemical and Basic Properties
| Property | 2,9-Diazaspiro[5.5]undecan-3-one | 3,9-Diazaspiro[5.5]undecan-2-one (Isomer for Comparison) | Data Type |
| Molecular Formula | C₉H₁₆N₂O | C₉H₁₆N₂O | - |
| Molecular Weight | 168.24 g/mol | 168.24 g/mol [6] | - |
| Melting Point | Not available | Not available | Experimental |
| Boiling Point | Not available | Not available | Experimental |
| pKa (most basic) | Not available | Not available | Predicted |
| logP | Not available | -0.2[6] | Predicted (XLogP3) |
| Solubility | Not available | Not available | Experimental |
Causality Behind Properties:
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Basicity (pKa): The basicity of 2,9-diazaspiro[5.5]undecan-3-one will be primarily determined by the secondary amine at the 9-position. The lactam nitrogen at the 2-position is significantly less basic due to the electron-withdrawing effect of the adjacent carbonyl group. The pKa of the secondary amine is expected to be in the range of typical aliphatic secondary amines (around 10-11). This basic center is a key handle for salt formation, which can be used to modulate solubility and crystallinity.
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Lipophilicity (logP): The predicted logP for the isomeric 3,9-diazaspiro[5.5]undecan-2-one is slightly negative, suggesting a degree of hydrophilicity.[6] This is reasonable given the presence of two nitrogen atoms and a carbonyl group, which can participate in hydrogen bonding. The 2,9-isomer is expected to have a similar logP value. The ability to tune lipophilicity through substitution at the 9-position is a critical aspect of its potential in drug development.
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Solubility: The aqueous solubility of the free base is likely to be moderate, influenced by its ability to form hydrogen bonds. Solubility can be significantly increased by forming a salt, such as the commercially available dihydrochloride salt. The choice of counter-ion can be a strategic tool to optimize the pharmaceutical properties of derivatives.
Synthesis and Characterization
While a specific, detailed synthesis for 2,9-diazaspiro[5.5]undecan-3-one is not described in the available literature, a general synthetic strategy for spiro-δ-lactams can be proposed based on established organic chemistry principles.
Hypothetical Synthetic Workflow
A plausible synthetic approach could involve the construction of a suitable piperidine precursor followed by an intramolecular cyclization to form the spiro-lactam ring.
Caption: A generalized synthetic workflow for 2,9-diazaspiro[5.5]undecan-3-one.
Step-by-Step Hypothetical Protocol
PART 1: Synthesis of a Key Piperidine Precursor
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Starting Material: Begin with a suitable, commercially available 4-piperidone derivative, for example, N-benzyl-4-piperidone. The benzyl group can serve as a protecting group for the nitrogen.
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Introduction of a Carbon-Nitrogen Moiety: A key step is the introduction of a side chain at the 4-position that contains a nitrogen precursor. This could be achieved through various methods, such as a Strecker synthesis or a Henry (nitro-aldol) reaction.
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Causality: The choice of reaction depends on the desired oxidation state of the nitrogen in the side chain and the overall synthetic strategy. The Henry reaction, for instance, introduces a nitro group that can be subsequently reduced to an amine.
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Functional Group Manipulations: The introduced functional group would then be elaborated. For example, a nitrile from a Strecker synthesis could be reduced to a primary amine. A nitro group from a Henry reaction would also be reduced to a primary amine. This would be followed by the introduction of a three-carbon chain with a terminal carboxylic acid or ester functionality, which is required for the final lactam formation.
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Formation of the Piperidine Precursor: This would result in a 4,4-disubstituted piperidine with one substituent being an aminoalkyl chain and the other being a carboxyalkyl chain.
PART 2: Spirocyclization and Deprotection
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Intramolecular Amide Bond Formation: The key spirocyclization step would be an intramolecular amide bond formation between the primary amine on one side chain and the carboxylic acid (or its activated form) on the other. This would form the six-membered lactam ring.
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Causality: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) could be employed to facilitate this cyclization. The rigidity of the piperidine ring may favor this intramolecular reaction.
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-
Deprotection: If a protecting group was used on the piperidine nitrogen (e.g., benzyl), it would be removed in the final step (e.g., by hydrogenolysis) to yield the target 2,9-diazaspiro[5.5]undecan-3-one.
Characterization and Purity Assessment
A rigorous characterization of the synthesized 2,9-diazaspiro[5.5]undecan-3-one would be essential to confirm its structure and assess its purity.
Caption: A standard workflow for the purification and characterization of a novel compound.
Detailed Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be used to confirm the presence of all protons and their respective connectivities. Key signals would include those for the CH₂ groups of the two piperidine rings and the NH protons of the lactam and the secondary amine.
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¹³C NMR: Would confirm the number of unique carbon atoms, with a characteristic signal for the carbonyl carbon of the lactam in the range of 170-180 ppm.
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2D NMR (COSY, HSQC, HMBC): Would be crucial for unambiguously assigning all proton and carbon signals and confirming the spirocyclic structure.[7][8]
-
-
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact mass of the molecule, confirming its elemental composition (C₉H₁₆N₂O).
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High-Performance Liquid Chromatography (HPLC):
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Purity Analysis: A reversed-phase HPLC method would be developed to assess the purity of the final compound. A suitable method might use a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid to ensure good peak shape for the basic analyte.[9][10][11]
-
-
Infrared (IR) Spectroscopy:
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Would show characteristic absorption bands for the N-H stretch of the secondary amine and the lactam, as well as a strong C=O stretch for the lactam carbonyl group (typically around 1650 cm⁻¹).
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Potential Applications in Drug Discovery
The 2,9-diazaspiro[5.5]undecan-3-one scaffold holds potential in various areas of drug discovery due to the privileged nature of both the spirocyclic core and the lactam moiety.
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Central Nervous System (CNS) Targets: The rigid structure is well-suited for targeting receptors and enzymes in the CNS where specific conformations are often required for activity. Related diazaspiro[5.5]undecane derivatives have been investigated as GABA receptor antagonists.[12]
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Antiviral and Antiparasitic Agents: Spiro-lactams have shown promise as antiviral (including anti-HIV) and antiplasmodial agents.[4][5][13] The 2,9-diazaspiro[5.5]undecan-3-one core could serve as a novel template for the development of new therapeutics in this area.
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Metabolic Diseases: The broader class of diazaspiro[5.5]undecanes has been explored as CCR5 antagonists, which have implications in various diseases, including metabolic disorders.[14]
Conclusion
2,9-Diazaspiro[5.5]undecan-3-one represents a chemical entity with significant potential for exploration in medicinal chemistry. While direct experimental data on its basic properties are currently lacking, this guide provides a comprehensive foundational framework for researchers. By leveraging data from analogous structures, outlining plausible synthetic and analytical methodologies, and highlighting potential therapeutic applications, we have aimed to de-risk the initial stages of research into this promising scaffold. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activities of 2,9-diazaspiro[5.5]undecan-3-one and its derivatives, which will undoubtedly pave the way for new discoveries in drug development.
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